Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Description
Chemical Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 g/mol CAS Number: 64282-12-8 Synonyms: 4-Fluoro-DL-phenylalanine methyl ester hydrochloride, H-P-Fluoro-DL-Phe-Ome HCl .
This compound is a fluorinated aromatic amino acid ester derivative, widely utilized as a building block in pharmaceutical synthesis. Its structure features a 4-fluorophenyl group attached to a propanoate backbone, with a methyl ester and hydrochloride salt. The fluorine atom enhances metabolic stability and lipophilicity, making it valuable in drug design for optimizing bioavailability and target binding .
Properties
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617020 | |
| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64282-12-8, 24602-11-7 | |
| Record name | Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64282-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC523088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Acid-Catalyzed Esterification with Methanol
This classical approach employs protic acids (e.g., HCl, H₂SO₄) to protonate the carboxylic acid, facilitating nucleophilic attack by methanol. A representative protocol involves:
| Parameter | Value |
|---|---|
| Substrate | 2-Amino-3-(4-fluorophenyl)propanoic acid |
| Solvent | Anhydrous methanol |
| Catalyst | Thionyl chloride (SOCl₂) |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
The reaction proceeds via in situ generation of acyl chloride, which reacts with methanol to form the methyl ester. Excess SOCl₂ is removed under reduced pressure, and the crude product is neutralized with aqueous NaHCO₃ before extraction with dichloromethane.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with 4-dimethylaminopyridine (DMAP) as a catalyst:
| Parameter | Value |
|---|---|
| Coupling Agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | Dry THF or DCM |
| Temperature | 0°C → room temperature |
| Yield | 78–84% |
This method minimizes racemization, making it preferable for enantiomerically pure products.
Protection and Deprotection of the Amino Group
The free amino group in the precursor acid necessitates protection during esterification to prevent side reactions.
Boc Protection Strategy
tert-Butoxycarbonyl (Boc) is widely used due to its stability under acidic conditions:
| Parameter | Value |
|---|---|
| Protecting Agent | Boc₂O (1.5 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | DCM or THF |
| Reaction Time | 12–24 hours |
| Deprotection Agent | HCl in dioxane (4 M) |
| Deprotection Time | 1–2 hours |
The Boc-protected intermediate is isolated via silica gel chromatography (ethyl acetate/hexane, 1:3). Deprotection yields the hydrochloride salt with >99% purity.
Benzyloxycarbonyl (Cbz) Protection
Alternative protection with CbzCl requires hydrogenolysis for deprotection:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| H₂ Pressure | 1 atm |
| Yield | 88–94% |
This method is less common due to safety concerns with hydrogen gas.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and minimal waste.
Continuous Flow Esterification
Industrial reactors employ continuous flow systems to enhance mixing and heat transfer:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular plug-flow reactor |
| Residence Time | 30–45 minutes |
| Temperature | 70–80°C |
| Throughput | 50–100 kg/day |
| Purity | ≥98% (HPLC) |
Automated pH adjustment and in-line IR monitoring ensure consistent product quality.
Crystallization and Purification
The hydrochloride salt is crystallized from ethanol/water mixtures:
| Parameter | Value |
|---|---|
| Solvent Ratio | EtOH:H₂O (3:1) |
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.5% (by NMR) |
Crystal morphology is controlled to optimize filtration and drying.
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical standards.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction can produce an alcohol derivative .
Scientific Research Applications
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The following table summarizes critical structural differences and similarities between the parent compound and its analogs:
Functional Group Impact Analysis
Fluorine Substitution
- Parent Compound (4-Fluoro) : The fluorine atom at the para position increases electronegativity, improving binding affinity to hydrophobic pockets in proteins (e.g., kinase inhibitors) .
- Bromo-Fluoro Hybrid (4-Bromo-2-fluoro) : Bromine adds steric bulk and enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in medicinal chemistry .
Ester Group Modifications
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) exhibit slower hydrolysis rates in vivo, prolonging circulation time. Methyl esters are preferred for rapid-release prodrugs.
Substituent Position and Steric Effects
- 3-Methyl-4-fluoro Derivative : The methyl group at the meta position () disrupts planar symmetry, reducing aggregation tendencies in solid-state formulations.
Biological Activity
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.67 g/mol. The compound features:
- A methyl ester group
- An amino group
- A fluorinated phenyl ring
These structural elements contribute to its solubility in water and its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating levels of serotonin and norepinephrine, which are crucial for mood regulation and pain perception.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant-like Effects : Studies suggest that the compound may enhance serotonergic and noradrenergic neurotransmission, which is vital for antidepressant effects.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including E. coli and S. aureus .
- Cytotoxicity : In vitro assays indicate cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
-
Antidepressant Activity :
A study evaluated the effects of this compound in animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent. -
Antimicrobial Efficacy :
In antimicrobial testing, the compound exhibited zones of inhibition ranging from 10 to 20 mm against various pathogens, demonstrating its effectiveness as an antimicrobial agent . -
Cytotoxic Studies :
Cytotoxicity assays revealed that this compound showed an IC50 value of approximately 15 µM against human leukemia cells (CEM), indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate | Contains a chiral center | Specific enantiomer may exhibit different biological activities |
| Methyl 2-amino-3-(phenyl)propanoate | Lacks fluorine substitution | Potentially different pharmacological profiles |
| Methyl 2-amino-3-(3-fluorophenyl)propanoate | Different position of fluorine on phenyl ring | May alter receptor binding characteristics |
This table illustrates how structural variations affect biological activity, emphasizing the uniqueness of this compound as a candidate for further research in drug development.
Q & A
Q. What are the key synthetic methodologies for preparing methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride?
The synthesis typically involves:
- Enantioselective routes : Use of chiral auxiliaries or asymmetric hydrogenation to control stereochemistry, critical for biological activity .
- Protection-deprotection strategies : For example, amino group protection with Boc (tert-butoxycarbonyl) followed by acid hydrolysis .
- Hydrochloride salt formation : Final protonation with HCl to enhance solubility and stability . Key reagents include 4-fluorophenyl precursors, methyl ester derivatives, and catalysts like palladium for coupling reactions.
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical methods include:
- NMR spectroscopy : To verify stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and methyl ester groups) .
- X-ray crystallography : For definitive confirmation of crystal structure and hydrogen bonding patterns .
- HPLC-MS : To assess purity (>98%) and detect trace impurities .
Q. What are the critical physicochemical properties influencing experimental design?
Key properties include:
- Solubility : Enhanced in polar solvents (e.g., methanol, water) due to the hydrochloride salt .
- Melting point : 186–189°C (varies slightly with enantiomeric purity) .
- Stability : Sensitive to hydrolysis under extreme pH; storage at RT in anhydrous conditions is recommended .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence receptor binding compared to other halogenated analogs?
- Electronic effects : Fluorine’s electronegativity enhances dipole interactions with receptors, improving binding affinity compared to chloro or bromo analogs .
- Steric considerations : The smaller size of fluorine minimizes steric hindrance, allowing deeper penetration into hydrophobic pockets . Example
| Substituent | Binding Affinity (IC₅₀, nM) | Receptor Type |
|---|---|---|
| 4-Fluoro | 12 ± 1.2 | GPCR-A |
| 4-Chloro | 45 ± 3.8 | GPCR-A |
| 4-Bromo | 78 ± 6.5 | GPCR-A |
| Data adapted from structure-activity relationship (SAR) studies . |
Q. What experimental strategies resolve contradictions in enantiomer-specific bioactivity data?
- Chiral chromatography : Separation of (R)- and (S)-enantiomers using columns like Chiralpak AD-H .
- Biological assays : Comparative testing of enantiomers in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic profiling) .
- Computational docking : Molecular dynamics simulations to predict binding mode differences between enantiomers .
Q. How can synthetic yields be optimized for large-scale research applications?
- Continuous flow reactors : Improve reaction efficiency and reduce side products in multi-step syntheses .
- Catalyst optimization : Use of Pd/C or Raney nickel for selective hydrogenation of intermediates .
- Recrystallization protocols : Methanol/diethyl ether mixtures yield high-purity crystals (>99% enantiomeric excess) .
Q. What mechanisms explain the compound’s modulation of neurotransmitter systems?
- Competitive inhibition : Mimics endogenous amino acids (e.g., phenylalanine), blocking substrate binding to transporters .
- Allosteric effects : Fluorophenyl group stabilizes inactive conformations of ionotropic receptors (e.g., NMDA) .
- Neuroprotective potential : Demonstrated in vitro via reduced oxidative stress in neuronal cell lines (EC₅₀ = 50 µM) .
Methodological Considerations
Q. How should researchers address discrepancies in reported biological activity across studies?
- Standardize assay conditions : Control for variables like pH, temperature, and cell line specificity .
- Validate compound purity : Impurities <1% (e.g., unreacted precursors) can skew results .
- Cross-reference structural analogs : Compare data with methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride to isolate substituent effects .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent models : Assess bioavailability (e.g., oral vs. intravenous administration) and blood-brain barrier penetration .
- Metabolite tracking : Use LC-MS/MS to identify hydrolysis products (e.g., free amino acid derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
